Tert-butyl Pyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to Tert-butyl Pyridine-3-carboxylate involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process leads to the formation of Schiff base compounds, characterized using FTIR, 1H and 13C NMR spectroscopic methods. The molecular structure of these compounds is further elucidated through X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonding in some derivatives (Çolak et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of the synthesized compounds is stabilized by intramolecular hydrogen bonds, showing significant insight into their structural integrity. For example, one study details the crystal structure of a specific derivative, highlighting its monoclinic space group and the dimensions of intramolecular hydrogen bonds (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving Tert-butyl Pyridine-3-carboxylate derivatives showcase a range of reactivities and product formations. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described, demonstrating the versatility of these compounds in synthetic chemistry (Chung et al., 2005).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of Tert-butyl Pyridine-3-carboxylate were not found, related research on its derivatives provides insight into their structural and physical characteristics. These include crystallographic studies and density functional theory (DFT) analyses, which help understand the compound's stability and structure (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties of Tert-butyl Pyridine-3-carboxylate derivatives are intricately linked to their molecular structure, as demonstrated by their synthesis and the subsequent chemical transformations they undergo. These transformations highlight the compound's chemical reactivity and potential for further chemical manipulation (Moskalenko & Boev, 2014).
Scientific Research Applications
Chemical Synthesis and Transformations
Tert-butyl Pyridine-3-carboxylate plays a significant role in chemical synthesis and transformations. For example, it is used in coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which are important intermediates in organic synthesis (Wustrow & Wise, 1991). Additionally, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, derived from tert-butyl pyridine-3-carboxylate, reacts with maleic anhydride to form complex endo-adducts, showing the compound's versatility in organic reactions (Moskalenko & Boev, 2014).
Metabolism and Pharmaceutical Research
Tert-butyl Pyridine-3-carboxylate also finds applications in pharmaceutical research, particularly in understanding drug metabolism. For instance, CP-533,536, a compound containing the tert-butyl pyridine-3-carboxylate moiety, was studied for its metabolism in human liver microsomes, shedding light on the metabolic pathways and mechanisms of drugs (Prakash et al., 2008).
Catalysis and Mechanistic Studies
In the field of catalysis, tert-butyl Pyridine-3-carboxylate is used to study reaction mechanisms. For example, investigations into magnesiated bases' reactions on substituted pyridines, including N-(tert-butyl)pyridine-2-carboxamide, have provided insights into deprotonation or 1,4-addition reactions, which are fundamental in organic chemistry and catalysis (Bonnet et al., 2001).
Material Science and Complex Synthesis
In material science, complexes involving tert-butyl pyridine-3-carboxylate derivatives have been synthesized and characterized, contributing to the understanding of molecular structures and interactions. For example, ternary complexes of lanthanide with tert-butyl pyridine-3-carboxylate derivatives were studied for their structure and characterization, advancing knowledge in coordination chemistry and material science (Chu et al., 1999).
properties
IUPAC Name |
tert-butyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVUDXCQHLXNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215662 | |
Record name | 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Pyridine-3-carboxylate | |
CAS RN |
65321-36-0 | |
Record name | 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065321360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.